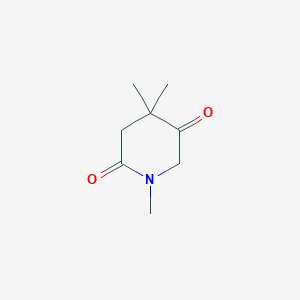![molecular formula C16H21BrN4O4S2 B2582237 Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 338794-58-4](/img/structure/B2582237.png)
Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a chemical compound with the molecular formula C16H21BrN4O4S2 and a molecular weight of 477.39 . This compound is not intended for human or veterinary use but is used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 477.39 . Other properties such as melting point, boiling point, and solubility were not found in the search results. These properties can be determined through experimental measurements or predicted using computational chemistry methods.Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate is a compound that has been the subject of scientific studies due to its unique chemical structure, potentially making it useful in various research applications. However, specific research directly addressing this compound's applications is scarce. Instead, insights can be drawn from studies on related chemical families, such as 1,2,4-triazoles and their derivatives, which have been extensively explored for their pharmacological and biological activities, environmental behaviors, and applications in material science.
Triazole Derivatives in Medicinal Chemistry
1,2,4-Triazole derivatives, a chemical class related to the compound , have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Notably, research on N-sulfonylamino azinones, a group closely related to the specified compound, has revealed potential applications in treating neurological disorders such as epilepsy and schizophrenia, showcasing the pharmacological relevance of triazole derivatives (Elgemeie, Azzam, & Elsayed, 2019).
Environmental and Analytical Applications
The environmental fate and biodegradation of related compounds, such as ethyl tert-butyl ether (ETBE), have been subjects of review, indicating the importance of understanding the environmental impact and degradation pathways of synthetic chemicals. This knowledge is crucial for assessing the environmental persistence and potential toxicity of compounds like this compound (Thornton et al., 2020).
Material Science and Electrochemical Applications
Explorations into the electrochemical surface finishing and energy storage technologies have utilized room-temperature haloaluminate ionic liquids, showcasing the versatility of chemical compounds in material science applications. While not directly related, this indicates a broader research context where this compound could find potential applications, particularly in developing new materials and chemical processes (Tsuda, Stafford, & Hussey, 2017).
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O4S2/c1-4-21-14(19-20-16(21)26-11(3)15(22)25-5-2)10-18-27(23,24)13-8-6-12(17)7-9-13/h6-9,11,18H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBMDAXWQRBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)OCC)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



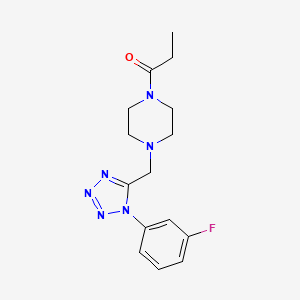
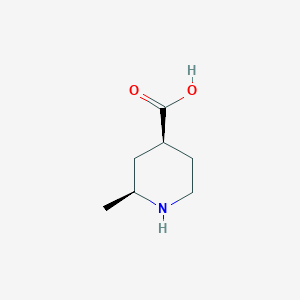
![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)
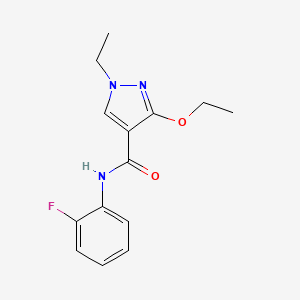
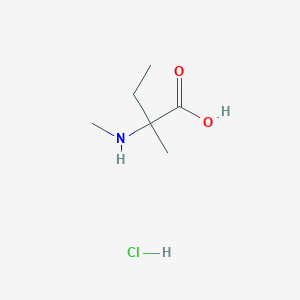
![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)
![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)
![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)
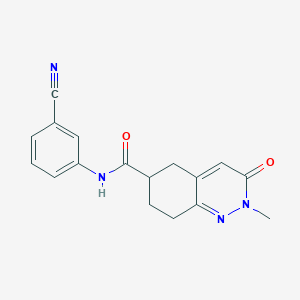
![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)
![2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B2582175.png)
